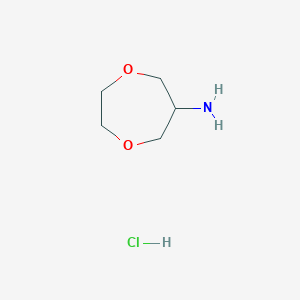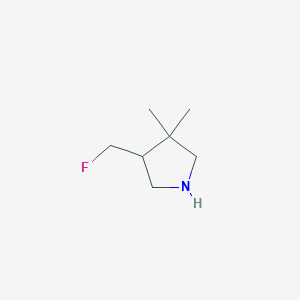
4-(Fluorometil)-3,3-dimetilpirrolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoromethyl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Fluoromethyl)-3,3-dimethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fluoromethyl)-3,3-dimethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de Enzimas Hidrolíticas
Las fluorometil cetonas peptídicas, que incluyen compuestos como “4-(Fluorometil)-3,3-dimetilpirrolidina”, juegan un papel crucial en la química sintética debido a sus numerosas aplicaciones como inhibidores de enzimas hidrolíticas . La inserción de uno o más átomos de flúor adyacentes a una parte de cetona C-terminal modifica en gran medida las propiedades fisicoquímicas del sustrato general .
Inhibidores de Proteasas
Estos compuestos tienen la capacidad de inhibir de manera fuerte y selectiva las proteasas de serina y cisteína . Se pueden utilizar como sondas para estudiar la actividad proteolítica de estas proteasas y para dilucidar su papel en la aparición y el progreso de varias enfermedades .
Química Medicinal
Las fluorometil cetonas peptídicas se explotan en gran medida para el diseño basado en objetivos de compuestos para el tratamiento de enfermedades tópicas, como varios tipos de cáncer e infecciones virales .
Sondas Químicas
Las fluorometil cetonas mono-peptídicas (FMK) son una clase de moléculas biológicamente activas que muestran potencial tanto como inhibidores de proteasas para el tratamiento de una gama de enfermedades como sondas químicas para la interrogación de procesos celulares .
Síntesis Selectiva
Se estableció un protocolo domino simple y eficiente para la síntesis selectiva de 4-difluorometil y 4-fluorometil quinazolin (tio)onas a partir de 2-aminoacetofenonas e iso (tio)cianatos fácilmente disponibles mediados por Selectfluor .
Descubrimiento de Fármacos
El desarrollo de fluorometil cetonas peptídicas (PFMK) ha recibido en las últimas décadas un creciente interés en el descubrimiento de fármacos, ya que estos tipos de compuestos pueden emplearse como sustratos para una amplia variedad de objetivos biológicos .
Propiedades
IUPAC Name |
4-(fluoromethyl)-3,3-dimethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-7(2)5-9-4-6(7)3-8/h6,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIOOAKNVWUJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CF)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
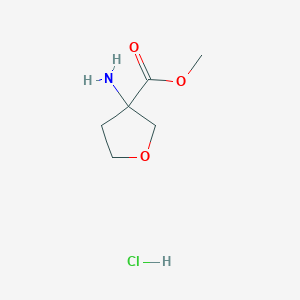






![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)
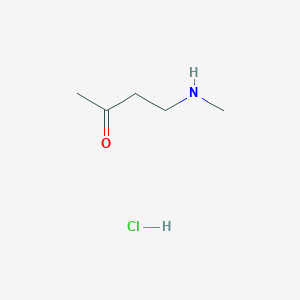
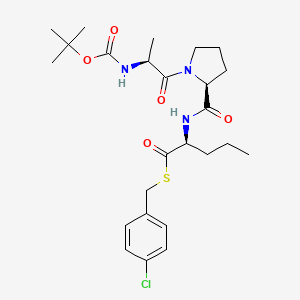
![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide](/img/structure/B1469844.png)
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
![2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B1469846.png)
